molecular formula C17H15BrN2O2 B6425723 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide CAS No. 2034294-17-0

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide

Cat. No.: B6425723
CAS No.: 2034294-17-0
M. Wt: 359.2 g/mol
InChI Key: XGMSMRBOVSIUPU-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a bromopyridine carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide to introduce the propan-2-yl group.

    Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The final step involves coupling the bromopyridine derivative with the benzofuran derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromopyridine component may enhance binding affinity and selectivity towards certain biological targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzofuran-2-yl)ethyl]-5-bromopyridine-3-carboxamide
  • N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-bromopyridine-3-carboxamide
  • N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloropyridine-3-carboxamide

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is unique due to the specific positioning of the bromine atom on the pyridine ring and the propan-2-yl group on the benzofuran moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(20-17(21)13-7-14(18)10-19-9-13)6-15-8-12-4-2-3-5-16(12)22-15/h2-5,7-11H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSMRBOVSIUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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